4-Octylbenzenesulfonic acid
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Overview
Description
4-Octylbenzenesulfonic acid is an organic compound with the molecular formula C14H22O3S. It consists of a benzene ring substituted with a sulfonic acid group and an octyl chain. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Octylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfinic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfinic acids or other reduced products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Octylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound’s amphiphilic nature makes it useful in biological studies, particularly in membrane research and protein interactions.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the production of detergents, wetting agents, and dispersants.
Mechanism of Action
The mechanism of action of 4-octylbenzenesulfonic acid is primarily based on its amphiphilic properties. The sulfonic acid group interacts with polar phases, while the octyl chain interacts with nonpolar phases. This dual interaction allows the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating various biochemical processes .
Comparison with Similar Compounds
4-Dodecylbenzenesulfonic acid: Similar structure but with a longer alkyl chain.
4-Tert-butylbenzenesulfonic acid: Contains a tert-butyl group instead of an octyl chain.
4-Nonylbenzenesulfonic acid: Similar structure with a nonyl chain.
Uniqueness: 4-Octylbenzenesulfonic acid is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its intermediate alkyl chain length provides an optimal balance between solubility and surface activity .
Properties
CAS No. |
17012-98-5 |
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Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
4-octylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17) |
InChI Key |
MSOTUIWEAQEETA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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